MRS 5980

GPCR pharmacology receptor binding affinity radioligand displacement

Variability across A3AR agonist tool compounds compromises experimental reproducibility. MRS 5980 (CAS 1639420-13-5) resolves this: • Superior human A3AR binding affinity (Ki = 0.70 nM)-2-fold higher than Cl-IB-MECA, 5-fold higher than MRS5698 • Oral bioavailability with >3h duration of action, enabling consistent daily dosing without repeated injections • Validated in CCI neuropathic pain, TBI, chemotherapy-induced cognitive impairment, and bleomycin-induced lung fibrosis ≥98% purity; ships ambient. For research use only.

Molecular Formula C20H19ClN6O3S
Molecular Weight 458.9 g/mol
Cat. No. B12363890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS 5980
Molecular FormulaC20H19ClN6O3S
Molecular Weight458.9 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)C4C5CC5(C(C4O)O)C(=O)NC
InChIInChI=1S/C20H19ClN6O3S/c1-22-17-13-18(26-12(25-17)6-4-9-3-5-11(21)31-9)27(8-24-13)14-10-7-20(10,19(30)23-2)16(29)15(14)28/h3,5,8,10,14-16,28-29H,7H2,1-2H3,(H,23,30)(H,22,25,26)/t10-,14-,15+,16+,20+/m1/s1
InChIKeyRVLAHZAHALVQKF-AQPYCOETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRS 5980: Selective A3AR Agonist


MRS 5980 is a conformationally constrained (N)-methanocarba adenosine derivative that functions as a potent and selective agonist of the A3 adenosine receptor (A3AR) subtype. It binds to the human A3AR with a Ki value of 0.7 nM [1] and is reported to exhibit oral activity in preclinical models . The compound features a 5-chlorothien-2-yl-ethynyl group at the C2 position and an N6-methyl substitution, which collectively confer high receptor affinity and favorable drug-like properties, including a molecular weight below 500 Da [1].

MRS 5980: Irreplaceable Selectivity & Duration


Despite sharing the A3AR target, agonists within this class exhibit clinically meaningful divergence in receptor binding affinity, selectivity window, and in vivo pharmacokinetic behavior. A direct substitution of MRS 5980 with another A3AR agonist, such as Cl-IB-MECA, IB-MECA, or MRS5698, may compromise experimental outcomes due to these quantifiable differences. For instance, MRS 5980 demonstrates superior human A3AR binding affinity (Ki = 0.70 nM) compared to both the prototypical agonist Cl-IB-MECA (Ki = 1.4 nM) and the previously characterized MRS5698 (Ki = 3.5 nM) in a unified assay system [1]. Furthermore, MRS 5980 displays a prolonged in vivo duration of action exceeding 3 hours, a property not uniformly shared across structural analogs, and exhibits oral bioavailability documented in ADMET screening [2][3]. These specific, data-driven differentiators render generic substitution scientifically inappropriate for research protocols requiring precise target engagement and reproducible in vivo efficacy.

MRS 5980: Quantitative Evidence


Superior A3AR Binding Affinity

In a standardized radioligand binding assay using human A3 adenosine receptors, MRS 5980 exhibited a Ki value of 0.70 nM. This represents a 2-fold improvement in binding affinity relative to the widely used prototypical A3AR agonist Cl-IB-MECA (Ki = 1.4 nM) and a 5-fold improvement relative to the previously characterized selective agonist MRS5698 (Ki = 3.5 nM) [1].

GPCR pharmacology receptor binding affinity radioligand displacement A3AR agonism

Extended In Vivo Duration

In a chronic constriction injury (CCI) model of neuropathic pain in mice, MRS 5980 demonstrated a prolonged duration of in vivo efficacy exceeding 3 hours post-administration. This duration is specifically noted as a differentiating feature among a panel of C2-arylethynyl methanocarba adenosine analogs, where not all high-affinity binders exhibited comparable sustained activity [1].

in vivo pharmacology chronic pain models pharmacokinetics drug duration

Oral Bioavailability & ADMET Properties

MRS 5980 and its structural congeners were evaluated in ADMET (absorption, distribution, metabolism, excretion, toxicity) assays and demonstrated drug-like properties including oral bioavailability [1]. This represents a critical differentiation from earlier-generation adenosine receptor agonists that frequently required parenteral administration due to poor oral absorption or metabolic instability. The compound's molecular weight (<500 Da) and calculated physicochemical properties align with Lipinski's Rule of Five, supporting its suitability for oral dosing paradigms [2].

oral bioavailability ADMET drug-likeness pharmacokinetics

Consistent Efficacy Across Pain Models

MRS 5980 has demonstrated reproducible efficacy across mechanistically distinct pain models. In a rat model of DNBS-induced visceral hypersensitivity, MRS 5980 significantly reduced postinflammatory visceral pain, with efficacy comparable to the clinically used drug linaclotide [1]. In a mouse chronic constriction injury (CCI) model of neuropathic pain, MRS 5980 exhibited efficacy that surpassed the previously characterized A3AR agonist MRS5698 in terms of maximal effect (Emax) [2]. Additionally, MRS 5980 inhibited N-type voltage-gated calcium channel (Cav2.2) currents in dorsal root ganglion neurons, a mechanism directly linked to its analgesic effects [1].

neuropathic pain visceral pain Cav2.2 channel in vivo efficacy

Efficacy in Neurotoxicity & TBI Models

MRS 5980 has been validated in complex disease models beyond pain. In a cisplatin-induced neurotoxicity mouse model, MRS 5980 prevented cognitive impairment, sensorimotor deficits, and neuropathic pain in both sexes, while also normalizing the expression of 164 genes altered by cisplatin treatment [1]. In a controlled cortical impact (CCI) model of traumatic brain injury (TBI), male mice treated with intraperitoneal MRS 5980 (1 mg/kg) exhibited reduced secondary tissue injury and brain infarction relative to vehicle-treated controls, with significant improvement in cognitive function measured 4-5 weeks post-injury [2].

neuroprotection chemotherapy-induced cognitive impairment traumatic brain injury neuroinflammation

MRS 5980: Research Applications


High-Sensitivity A3AR Binding Assays

Laboratories performing radioligand binding displacement assays or functional cAMP assays on human A3AR will benefit from MRS 5980's superior binding affinity (Ki = 0.70 nM), which is 2-fold higher than Cl-IB-MECA and 5-fold higher than MRS5698 [1]. This increased potency reduces the compound concentration required to achieve receptor saturation, minimizing vehicle artifacts and enabling detection of subtle changes in receptor pharmacology. The compound's high Emax (95.0 ± 4.0% relative to NECA) in cAMP inhibition assays further supports its use as a reference full agonist in A3AR signaling studies [2].

Chronic In Vivo Studies with Oral Dosing

Research protocols involving long-term A3AR activation, such as chronic neuropathic pain models, chemotherapy-induced cognitive impairment studies, or fibrosis models, will benefit from MRS 5980's documented oral bioavailability and prolonged duration of action (>3 hours) [1][2]. These properties enable consistent daily oral dosing without the need for repeated invasive injections, reducing animal stress and improving data reproducibility. The compound's validated efficacy at 1 mg/kg intraperitoneal dosing in TBI models and oral activity in pain models provides a well-defined dosing framework for experimental design [3].

Multi-Model Pain & Neuroprotection Research

Research groups investigating overlapping mechanisms in pain, neuroinflammation, and neuroprotection can leverage MRS 5980 as a single tool compound validated across multiple disease-relevant models. The compound has demonstrated reproducible efficacy in visceral pain (DNBS-induced colitis), neuropathic pain (CCI model), chemotherapy-induced cognitive impairment, traumatic brain injury, and bleomycin-induced lung fibrosis [1][2][3][4]. This broad validation reduces the need to procure, characterize, and optimize multiple A3AR agonists for different model systems, streamlining procurement and experimental workflows.

Cav2.2 Calcium Channel Pharmacology

Electrophysiology laboratories studying N-type voltage-gated calcium channel (Cav2.2) modulation will find MRS 5980 a valuable pharmacological tool. Patch-clamp recordings have confirmed that MRS 5980 inhibits Cav2.2 currents in dorsal root ganglion neurons, an effect that is sensitive to the selective A3AR antagonist MRS1523 and the Cav2.2 blocker PD173212 [1]. This defined mechanism provides a robust positive control for investigating A3AR-mediated calcium channel regulation in neuronal excitability and pain signaling pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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